1,3-Thiazolidine-2,5-dione

Descripción general

Descripción

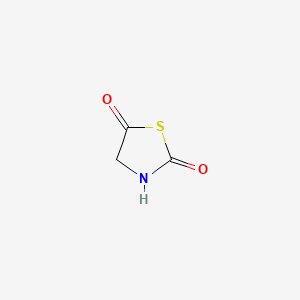

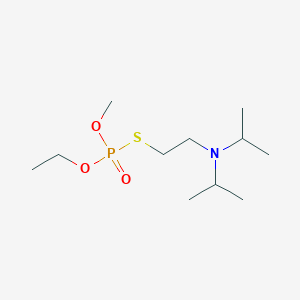

1,3-Thiazolidine-2,5-dione is a heterocyclic compound with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of 1,3-Thiazolidine-2,5-dione consists of a five-membered saturated thiazolidine ring with sulfur at the first position and nitrogen at the third position, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

The fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Physical And Chemical Properties Analysis

Thiazolidine-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiazolidine-2,5-dione derivatives have been studied for their potential as antimicrobial agents. The modifications at the third and fifth positions of the Thiazolidine-2,5-dione scaffold enhance its versatility, allowing it to exhibit a wide range of biological activities. These derivatives show promise in inhibiting cytoplasmic Mur ligases, which are essential enzymes in the bacterial cell wall synthesis pathway .

Antioxidant Properties

Researchers have synthesized substituted derivatives of Thiazolidine-2,5-dione and evaluated them for antioxidant activities. For instance, the 5-benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione derivatives were screened using the DPPH radical scavenging method, showing significant antioxidant potential .

Hypoglycemic Activity

Thiazolidine-2,5-dione analogues are known for their hypoglycemic activity, which they exhibit by improving insulin resistance. This is achieved through the activation of PPAR-γ receptors, making these compounds of great interest in the treatment of diabetes .

Anti-inflammatory and Anti-arthritic Effects

The derivatives of Thiazolidine-2,5-dione have been explored for their anti-inflammatory and anti-arthritic activities. These compounds can modulate inflammatory pathways, offering therapeutic potential for conditions like arthritis .

Antitumor and Anticancer Research

Thiazolidine-2,5-dione derivatives also possess antitumor properties. They have been investigated for their ability to inhibit the growth of cancer cells, making them valuable in the search for new anticancer drugs .

Neuroprotective Effects

Due to their diverse biological properties, Thiazolidine-2,5-dione derivatives are being studied for neuroprotective effects. They may offer new avenues for the treatment of neurodegenerative diseases .

Synthesis and Drug Design

The synthesis of Thiazolidine-2,5-dione derivatives is an area of active research, with various synthetic approaches being employed to improve selectivity, purity, product yield, and pharmacokinetic activity. These efforts contribute to the design of next-generation drug candidates .

Green Chemistry and Sustainable Synthesis

Green synthesis of Thiazolidine-2,5-dione derivatives is gaining attention due to the importance of sustainability in chemical manufacturing. Researchers are focusing on methods that improve atom economy, provide cleaner reaction profiles, and allow for catalyst recovery .

Mecanismo De Acción

Target of Action

Thiazolidine-2,5-dione primarily targets the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis . Thiazolidine-2,5-dione also inhibits cytoplasmic Mur ligases, which are involved in the biosynthesis of bacterial cell walls .

Mode of Action

Thiazolidine-2,5-dione exerts its effects by activating PPAR-γ . Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), another nuclear receptor. This complex binds to peroxisome proliferator response elements (PPRE) in the target gene, promoting the transcription of different genes involved in cellular differentiation and glucose and lipid metabolism . In terms of its antimicrobial action, thiazolidine-2,5-dione inhibits cytoplasmic Mur ligases, thereby disrupting the synthesis of bacterial cell walls .

Biochemical Pathways

Thiazolidine-2,5-dione influences several biochemical pathways. Its activation of PPAR-γ leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This shifts the cells’ energy metabolism towards the oxidation of carbohydrates, particularly glucose . In terms of its antimicrobial action, thiazolidine-2,5-dione disrupts the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .

Result of Action

Thiazolidine-2,5-dione has a wide range of biological activities. It exhibits hypoglycemic activity by improving insulin resistance , antimicrobial action by inhibiting cytoplasmic Mur ligases , and antioxidant action by scavenging reactive oxygen species (ROS) . Its activation of PPAR-γ leads to a decrease in circulating fatty acids and an increase in glucose oxidation, which can have beneficial effects in conditions like diabetes .

Action Environment

The action, efficacy, and stability of thiazolidine-2,5-dione can be influenced by various environmental factors. For instance, the use of green synthesis methods can improve the selectivity, purity, and yield of thiazolidine-2,5-dione derivatives, potentially enhancing their biological activity . .

Safety and Hazards

Direcciones Futuras

Thiazolidin-2,4-dione (TZD) scaffold plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . These data provide useful information for designing next-generation drug candidates .

Propiedades

IUPAC Name |

1,3-thiazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHGEDCARBQXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337436 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazolidine-2,5-dione | |

CAS RN |

16874-97-8 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,5-Thiazolidinediones (TZDs) have proven useful as reagents in peptide synthesis. Specifically, they can act as "carboxyl activating groups" enabling the formation of peptide bonds in aqueous solutions. [, ] This is a significant advantage as traditional peptide synthesis often requires harsh organic solvents.

A: The presence of the thiazolidine ring with its two carbonyl groups is central to the reactivity of 2,5-thiazolidinedione. [] The carbonyl groups are electrophilic, making the adjacent carbon atoms susceptible to nucleophilic attack. This is particularly relevant in reactions with Grignard reagents, as demonstrated in studies exploring the action of organomagnesium compounds on 2-mercapto-4-arylidene-5-thiazolidones and 4-arylidene-2,5-thiazolidinediones. []

A: Yes, 2,5-thiazolidinedione derivatives have shown promise as building blocks for synthesizing molecules with potential biological activity. For example, researchers have synthesized novel hybrid molecules incorporating both thiazolidinedione and 1,3,4-oxadiazole rings. [] These hybrids exhibited promising α-amylase and α-glucosidase inhibitory activity in vitro and showed antihyperglycemic effects in a Drosophila melanogaster model, suggesting potential for developing new antidiabetic agents. []

A: Various spectroscopic methods are employed to characterize 2,5-thiazolidinedione derivatives. These include Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, 13C-NMR, and mass spectrometry (MS). [] These techniques provide information on the compound's functional groups, structure, and molecular weight. Interestingly, the 13C-H nuclear magnetic resonance signal of 2,5-thiazolidinediones has been utilized as an internal standard for quantitative studies during peptide synthesis. []

A: Yes, research has explored the application of 2,5-thiazolidinedione in the synthesis of nucleoside analogs. A study investigated the synthetic use of ribosyl derivatives of 2,4- and 2,5-thiazolidinediones. [, ] The researchers successfully synthesized derivatives by reacting silylated thiazolidinedione with triacylribofuranosyl bromide in acetonitrile, utilizing mercury bromide as a catalyst. [] This highlights the potential of 2,5-thiazolidinedione as a scaffold for developing novel nucleoside analogs, which could have implications for antiviral or anticancer drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)

![Benzo[c]phenanthridine](/img/structure/B1199836.png)

![5-[(2-Chlorophenyl)methylamino]-2-(4-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199840.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1199844.png)

![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)

![4-ethyl-6-[3-methyl-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1199848.png)

![(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1199852.png)